molecular formula C26H20BrNO3 B15086375 1-Oxo-1-phenylpropan-2-yl 6-bromo-2-(p-tolyl)quinoline-4-carboxylate CAS No. 355421-52-2

1-Oxo-1-phenylpropan-2-yl 6-bromo-2-(p-tolyl)quinoline-4-carboxylate

Cat. No.: B15086375
CAS No.: 355421-52-2
M. Wt: 474.3 g/mol
InChI Key: DGDLPBIRXVFXHB-UHFFFAOYSA-N
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Description

1-Oxo-1-phenylpropan-2-yl 6-bromo-2-(p-tolyl)quinoline-4-carboxylate is a complex organic compound that features a quinoline core substituted with a bromine atom and a p-tolyl group

Preparation Methods

The synthesis of 1-Oxo-1-phenylpropan-2-yl 6-bromo-2-(p-tolyl)quinoline-4-carboxylate typically involves multi-step organic reactions. One common method includes the use of TMSBr-promoted cascade cyclization of ortho-propynol phenyl azides to construct the 4-bromo quinoline framework . This method is efficient and provides good yields with functional group compatibility. Industrial production methods may involve scaling up these reactions under controlled conditions to ensure consistency and purity of the final product.

Chemical Reactions Analysis

1-Oxo-1-phenylpropan-2-yl 6-bromo-2-(p-tolyl)quinoline-4-carboxylate can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for hydrolysis, and various oxidizing or reducing agents. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Oxo-1-phenylpropan-2-yl 6-bromo-2-(p-tolyl)quinoline-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Oxo-1-phenylpropan-2-yl 6-bromo-2-(p-tolyl)quinoline-4-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to the desired therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

1-Oxo-1-phenylpropan-2-yl 6-bromo-2-(p-tolyl)quinoline-4-carboxylate can be compared with other quinoline derivatives such as:

  • 6-Bromoquinoline : Similar in structure but lacks the ester and p-tolyl groups.
  • Quinolinyl-pyrazoles : These compounds have a pyrazole ring attached to the quinoline core, offering different biological activities.
  • Indole Derivatives : While structurally different, indole derivatives share some pharmacological properties with quinoline compounds.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

355421-52-2

Molecular Formula

C26H20BrNO3

Molecular Weight

474.3 g/mol

IUPAC Name

(1-oxo-1-phenylpropan-2-yl) 6-bromo-2-(4-methylphenyl)quinoline-4-carboxylate

InChI

InChI=1S/C26H20BrNO3/c1-16-8-10-18(11-9-16)24-15-22(21-14-20(27)12-13-23(21)28-24)26(30)31-17(2)25(29)19-6-4-3-5-7-19/h3-15,17H,1-2H3

InChI Key

DGDLPBIRXVFXHB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)OC(C)C(=O)C4=CC=CC=C4

Origin of Product

United States

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